molecular formula C10H18O B7821158 Dec-2-enal

Dec-2-enal

Cat. No. B7821158
M. Wt: 154.25 g/mol
InChI Key: MMFCJPPRCYDLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dec-2-enal is a natural product found in Vaccinium macrocarpon, Vaccinium vitis-idaea, and other organisms with data available.

Scientific Research Applications

Organocatalytic Cyclopropanation

Dec-2-enal is used in educational chemistry for practical learning. An undergraduate experiment involving the organocatalytic cyclopropanation of Dec-2-enal is designed to combine synthesis, NMR analysis, and mechanistic understanding. Students synthesize cyclopropane derivatives of Dec-2-enal and use NMR spectroscopy to determine diastereoselectivity and assign configurations of the products (Meazza et al., 2018).

DNA-Encoded Chemical Libraries

Dec-2-enal, alongside other compounds, contributes to the chemical space of DNA-encoded chemical libraries (DECLs). DECLs are crucial in drug development, allowing for high-throughput screening of vast chemical libraries. The library design includes Dec-2-enal as part of a broader strategy to create diverse molecular structures suitable for lead development in pharmaceutical research (Franzini & Randolph, 2016).

Insect Defense Compounds Analysis

Dec-2-enal is significant in entomology, particularly in studying insect defense mechanisms. It is identified as one of the defense compounds in the European stink bug Graphosoma lineatum. Advanced analytical techniques like desorption atmospheric pressure photoionization-mass spectrometry (DAPPI-MS) are used to study the spatial distribution of Dec-2-enal on insect bodies, providing insights into the chemical defense strategies of these insects (Rejšek et al., 2015).

Synthesis of 2-Pyridones

Dec-2-enal is used in the synthesis of various organic compounds. For example, the condensation of Dec-2-enal with cyanoacetamide derivatives leads to the formation of 2-pyridones. This process is essential for synthesizing complex organic molecules like nothapodytine B (Carles et al., 2002).

properties

IUPAC Name

dec-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFCJPPRCYDLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052065
Record name 2-Decenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; Powerful waxy, orange aroma
Record name 2-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.836-0.846
Record name 2-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Dec-2-enal

CAS RN

3913-71-1
Record name 2-Decenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Decenal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Decenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-decenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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